(R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(4R)-4-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)12-8-13-7-10-5-3-4-6-11(10)12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m1/s1 |
InChI Key |
RZNYSRIQQBTKIF-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@H]1CNCC2=CC=CC=C12 |
Canonical SMILES |
CC(C)C1CNCC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Transfer Hydrogenation
A prominent method for synthesizing enantiomerically enriched THIQs involves asymmetric transfer hydrogenation of prochiral dihydroisoquinolines. This approach leverages chiral Ru(II) catalysts to induce stereoselectivity. For example, a protocol adapted from the synthesis of (±)-isocyclocelabenzine alkaloid intermediates involves:
-
Substrate Preparation : Dihydroisoquinoline precursors bearing an isopropyl group are synthesized via Friedel–Crafts cyclization or reductive amination .
-
Catalytic Hydrogenation : The dihydroisoquinoline is treated with a chiral Ru(II) complex (e.g., [(R)-BINAP-RuCl2]) under transfer hydrogenation conditions (e.g., HCO2H/Et3N) .
Key Data :
| Catalyst | Substrate | Yield (%) | ee (%) |
|---|---|---|---|
| (R)-BINAP-RuCl2 | 4-Isopropyldihydroisoquinoline | 85 | 98 |
This method achieves high enantiomeric excess (ee >95%) and is scalable, though it requires access to specialized chiral catalysts .
Kinetic Resolution and Deracemization
Kinetic resolution using enantioselective enzymes or chemical agents provides an alternative route. A chemoenzymatic deracemization strategy reported for carboxyl-substituted THIQs can be adapted for 4-isopropyl derivatives:
-
Racemic Synthesis : 4-Isopropyl-THIQ is synthesized via Pictet–Spengler reaction or reductive alkylation .
-
Enzymatic Resolution : Fungal D-amino acid oxidase (FsDAAO) selectively oxidizes the (S)-enantiomer, leaving the (R)-isomer intact.
-
Reductive Quenching : Ammonia-borane reduces the imine intermediate, recycling the undesired enantiomer .
Optimized Conditions :
This method is highly efficient but requires optimization of enzyme compatibility with bulky substituents like isopropyl .
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries enable stereocontrol during key bond-forming steps. A representative route involves:
-
Auxiliary Attachment : (S)-Mandelic acid derivatives are coupled to an isopropyl-containing amine intermediate .
-
Cyclization : Intramolecular Mannich or Friedel–Crafts reactions form the THIQ ring.
-
Auxiliary Removal : Acidic hydrolysis releases the (R)-configured product .
Example :
-
Auxiliary : (S)-Mandelate
This method ensures high stereoselectivity but involves multiple steps and auxiliary recovery .
Enzymatic Pictet–Spengler Reaction
Norcoclaurine synthase (NCS), an enzyme catalyzing THIQ formation in alkaloid biosynthesis, has been engineered for asymmetric synthesis:
-
Substrate Mixing : Dopamine and isopropyl ketone are incubated with NCS.
-
Enzymatic Cyclization : NCS catalyzes C–C bond formation with strict (S)-selectivity.
-
Inversion : The (S)-product is racemized or chemically inverted to (R) .
Limitations :
-
Low reactivity with sterically hindered ketones (e.g., isopropyl).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | 85 | 98 | High | Moderate |
| Kinetic Deracemization | 82 | >99 | Moderate | High |
| Chiral Auxiliary | 75 | >99 | Low | Low |
| Enzymatic Pictet–Spengler | 50 | 95 | Low | High |
Key Takeaways :
Chemical Reactions Analysis
Types of Reactions
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products
Oxidation: The major product is the corresponding isoquinoline derivative.
Reduction: The major product is the fully saturated tetrahydroisoquinoline.
Substitution: Depending on the substituent introduced, various functionalized isoquinoline derivatives can be obtained.
Scientific Research Applications
Antitussive Properties
Research has demonstrated that certain tetrahydroisoquinoline derivatives exhibit significant antitussive (cough suppressing) activity comparable to codeine. For instance, a study highlighted that specific derivatives showed effectiveness in treating coughs associated with various respiratory conditions such as bronchitis and influenza. These compounds are noted for their lower toxicity and absence of respiratory depressant effects compared to traditional antitussives like codeine .
Neurodegenerative Disorders
Tetrahydroisoquinoline derivatives have been investigated for their potential in treating neurodegenerative disorders. Specifically, (R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline has been identified as a non-peptide antagonist of orexin receptors, which play a crucial role in regulating appetite and sleep. This mechanism suggests potential applications in managing conditions such as narcolepsy and other sleep disorders .
Antimicrobial Activity
Recent studies have explored the synthesis of isoquinoline dipeptides derived from tetrahydroisoquinoline structures. These compounds exhibited promising antimicrobial properties against various bacterial strains, including Escherichia coli. The binding affinity studies indicated strong interactions with bacterial DNA gyrase, suggesting a mechanism for their antibacterial activity .
Bronchodilator Effects
Some derivatives of tetrahydroisoquinoline have been tested for bronchodilator activity. These studies indicate that certain aralkyl derivatives can effectively dilate bronchial passages, making them potential candidates for treating asthma and other respiratory conditions .
Anti-inflammatory Properties
The anti-inflammatory effects of tetrahydroisoquinoline derivatives have also been a focus of research. Compounds derived from this class have shown the ability to inhibit inflammatory pathways, indicating their potential use in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of THIQ derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:
Pharmacological Activity
- Antihypertensive Effects : (R)-4-Isopropyl-THIQ derivatives exhibit potent bradycardic activity in guinea pig atria, with activity dependent on substituent position (e.g., 1-isopropyl vs. 4-isopropyl) . In contrast, 6,7-dimethoxy-THIQ derivatives lack cardiovascular effects but show enzyme inhibitory activity .
- Cytotoxicity : Molecular size (surface area, volume) and hydrophobicity (log P) are critical determinants of cytotoxicity in THIQ derivatives, overriding electronic properties. (R)-4-Isopropyl-THIQ’s larger substituent may enhance cytotoxicity compared to smaller analogs .
Stereochemical and Conformational Considerations
- The (R)-configuration in 4-substituted THIQs (e.g., (R)-4-Isopropyl-THIQ) may stabilize specific rotamers, influencing receptor interactions. Evidence suggests that isopropyl conformation affects NMR signals, implying restricted rotation .
- In dopamine receptor studies, catechol-substituted THIQs (e.g., 4-(3,4-dihydroxyphenyl)-THIQ) require free hydroxyl groups for D-1 agonism, which (R)-4-Isopropyl-THIQ lacks .
Data Tables
Table 1: Key Physicochemical Properties
| Property | (R)-4-Isopropyl-THIQ | 6,7-Dimethoxy-THIQ | N-Methyl-THIQ |
|---|---|---|---|
| Molecular Weight | ~177.3 g/mol | ~207.3 g/mol | ~147.2 g/mol |
| log P | ~2.1 (estimated) | ~1.8 | ~1.5 |
| Surface Area | ~250 Ų | ~220 Ų | ~180 Ų |
| Cytotoxicity (CC₅₀) | Not reported | 15–30 μM | 50–100 μM |
Biological Activity
(R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₇N. Its structure consists of a bicyclic framework featuring a saturated piperidine-like ring fused to a benzene ring. This unique arrangement contributes to its biological activity and interaction with various biological targets.
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. This compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies show that compounds in this class can modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
Antimicrobial Activity
Recent studies highlight the antimicrobial potential of this compound. It has demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, outperforming some standard antibiotics. The compound's mechanism involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
Orexin Receptor Modulation
The compound has been identified as a potential antagonist for orexin receptors (OX1 and OX2), which are involved in regulating sleep-wake cycles and appetite. This activity suggests possible applications in treating sleep disorders and obesity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the tetrahydroisoquinoline scaffold significantly influence its pharmacological properties. For instance:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline derivative | Different pharmacological profiles |
| 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline derivative | Varies in substituent position affecting activity |
| (S)-Tetrahydroisoquinoline | Enantiomer of tetrahydroisoquinoline | Potentially different biological effects due to chirality |
These variations highlight how structural modifications can enhance or diminish biological effects.
Study on Antimicrobial Activity
A recent study published in 2023 evaluated a series of tetrahydroisoquinoline-conjugated dipeptides for their antimicrobial properties. The results indicated that these compounds exhibited strong antibacterial activity against E. coli and potent antifungal effects against various pathogens. The binding affinity studies showed significant interactions with bacterial DNA gyrase .
Neuroprotective Mechanisms
Another study focused on the neuroprotective mechanisms of tetrahydroisoquinolines in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal apoptosis through modulation of signaling pathways related to oxidative stress and inflammation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing enantiomerically pure (R)-4-isopropyl-1,2,3,4-tetrahydroisoquinoline?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, directed evolution of monoamine oxidase (MAO-N) variants enables stereoinversion during deracemization, producing (S)- or (R)-enantiomers with high selectivity. Critical mutations (e.g., W230R, W430C) in MAO-N alter substrate binding and tunnel hydrophobicity, favoring the (R)-configuration . Alternatively, chiral resolution using (+)-tartaric acid or chiral chromatography (e.g., for solifenacin intermediates) can isolate the desired enantiomer .
Q. How can structural confirmation of this compound be validated?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for analyzing rotameric stability and substituent effects. For example, methyl signal shifts in -NMR (e.g., CH groups in isopropyl) indicate conformational rigidity, as observed in stable rotamers of 1-isopropyl-tetrahydroisoquinolines. X-ray crystallography (e.g., for (4R)-4-(biphenyl-4-yl)-7-chloro-THIQ) provides definitive stereochemical assignments via single-crystal analysis .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Isolated tissue assays, such as guinea pig right atrial preparations, assess functional activity (e.g., bradycardic effects). Structure-activity relationship (SAR) studies require systematic substitution at positions 1, 4, and 6/7 of the tetrahydroisoquinoline core. For instance, fluorination at position 6 enhances antihypertensive activity by modulating Ca channel interactions .
Advanced Research Questions
Q. How does stereochemistry at the 4-position influence biological activity in receptor-targeted studies?
- Methodological Answer : Molecular docking and dynamics simulations reveal that (R)-stereochemistry optimizes interactions with hydrophobic pockets in target proteins. For example, in kappa opioid receptor antagonists like JDTic, the (3R,4R)-configuration of the piperidine core and (R)-tetrahydroisoquinoline attachment are critical for binding affinity and selectivity. Mutagenesis studies on receptor residues (e.g., hydrophobic tunnel residues in MAO-N) further validate stereochemical requirements .
Q. What strategies resolve contradictions in activity data across different pharmacological models?
- Methodological Answer : Cross-model validation using in silico (e.g., quantitative structure-activity relationship, QSAR) and in vivo approaches (e.g., spontaneously hypertensive rat models) clarifies mechanistic discrepancies. For example, antihypertensive activity without reflex tachycardia in SHR models requires optimizing the tether length between the tetrahydroisoquinoline and piperidyl moieties, a factor not evident in isolated tissue assays .
Q. How can enzymatic pathways involving this compound be characterized in neurodegenerative disease models?
- Methodological Answer : Enzymatic assays using human brain homogenates identify N-methyltransferases that metabolize 1,2,3,4-tetrahydroisoquinoline into neurotoxic N-methylisoquinolinium ions. LC-MS/MS quantifies metabolite levels, while inhibition studies with selective enzyme blockers (e.g., cytochrome P450 inhibitors) dissect pathway contributions to dopaminergic toxicity .
Q. What computational tools predict the impact of substituent modifications on cytotoxicity or receptor selectivity?
- Methodological Answer : Density functional theory (DFT) calculations optimize substituent electronic profiles (e.g., electron-withdrawing groups at position 7), while molecular dynamics simulations model ligand-receptor stability. For anticancer derivatives (e.g., IAP antagonists), pharmacophore mapping identifies critical hydrogen-bonding and hydrophobic interactions .
Methodological Challenges
Q. How are rotameric equilibria and conformational dynamics addressed in structure-based drug design?
- Methodological Answer : Variable-temperature NMR and NOESY experiments detect rotamer populations. For 1-isopropyl derivatives, restricted rotation due to steric hindrance stabilizes a single rotamer, simplifying pharmacophore modeling. In flexible analogs (e.g., 3-arylpropyl derivatives), dynamic simulations guide rigidification strategies .
Q. What analytical techniques quantify trace impurities or diastereomers in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
